Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-
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Overview
Description
Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzenesulfonamide group, a methyl group, and a phenylsulfonylamino group. It is used in the synthesis of dyes, photochemicals, and disinfectants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]- typically involves the reaction of 4-methylbenzenesulfonyl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: It is used in the production of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]- involves the inhibition of enzymes such as carbonic anhydrase. This inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, preventing its normal function. This mechanism is particularly useful in the development of anticancer and antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonamide: Similar in structure but lacks the phenylsulfonylamino group.
p-Methylbenzenesulfonamide: Similar but with different substituents on the benzene ring.
N-(p-Toluenesulfonyl)imino]phenyliodinane: Contains an iodine atom, making it distinct in reactivity and applications.
Uniqueness
Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]- is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
55747-42-7 |
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Molecular Formula |
C19H18N2O4S2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[4-(benzenesulfonamido)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H18N2O4S2/c1-15-7-13-19(14-8-15)27(24,25)21-17-11-9-16(10-12-17)20-26(22,23)18-5-3-2-4-6-18/h2-14,20-21H,1H3 |
InChI Key |
SBPMMBUKAUKVSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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